4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid
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Overview
Description
4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and furan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid typically involves the Dimroth rearrangement, which is a process that rearranges heterocyclic compounds through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of microwave irradiation to enhance reaction efficiency, are applicable .
Chemical Reactions Analysis
Types of Reactions: 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth and differentiation . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access .
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine: Another fused pyrimidine compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness: 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid is unique due to its specific fusion of furan and pyrimidine rings, which imparts distinct electronic properties and reactivity patterns . This uniqueness makes it a valuable compound for targeted drug design and materials science applications .
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10) |
InChI Key |
BFPJROWRAOXDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(O1)C(=NC=N2)N)C(=O)O |
Origin of Product |
United States |
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